molecular formula C9H16N2O2 B1267621 5,5-Di(propan-2-yl)imidazolidine-2,4-dione CAS No. 52532-01-1

5,5-Di(propan-2-yl)imidazolidine-2,4-dione

Cat. No.: B1267621
CAS No.: 52532-01-1
M. Wt: 184.24 g/mol
InChI Key: KTYKGWCUSJAWEU-UHFFFAOYSA-N
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Description

5,5-Di(propan-2-yl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The structure of this compound consists of an imidazolidine ring with two propan-2-yl groups attached to the 5-position, and two carbonyl groups at the 2 and 4 positions.

Biochemical Analysis

Biochemical Properties

5,5-Di(propan-2-yl)imidazolidine-2,4-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes involved in metabolic pathways, such as those regulating glucose uptake and the Wnt/β-catenin pathway . These interactions are crucial for its potential therapeutic effects, as they influence various cellular processes and signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse and impactful. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the Wnt/β-catenin pathway can affect cell proliferation and differentiation . Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, further highlighting its potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It has been reported to inhibit enzymes such as TNKS-1 and TNKS-2, which are involved in various oncogenic pathways . These inhibitory interactions are crucial for its therapeutic potential, as they can modulate key cellular processes and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that it exhibits anticonvulsant activity at specific dosages, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safety and efficacy of this compound in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its role in the Wnt/β-catenin pathway and glucose uptake highlights its impact on metabolic flux and metabolite levels . These interactions are essential for its therapeutic potential, as they influence key metabolic processes within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is essential for optimizing its therapeutic applications and ensuring its efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of urea with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions generally include:

    Temperature: 80-100°C

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvent: Ethanol or water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The process involves:

    Continuous feeding: of reactants

    Optimized reaction conditions: to ensure complete conversion

    Purification: of the product using crystallization or distillation techniques

Chemical Reactions Analysis

Types of Reactions

5,5-Di(propan-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The hydrogen atoms on the imidazolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

    Oxidation products: Imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups

    Reduction products: Imidazolidine-2,4-dione derivatives with hydroxyl groups

    Substitution products: Imidazolidine-2,4-dione derivatives with various substituted functional groups

Scientific Research Applications

5,5-Di(propan-2-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticonvulsant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Diphenylimidazolidine-2,4-dione
  • 5-Isopropylimidazolidine-2,4-dione
  • 5-Methyl-5-phenylimidazolidine-2,4-dione

Uniqueness

5,5-Di(propan-2-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5,5-di(propan-2-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5(2)9(6(3)4)7(12)10-8(13)11-9/h5-6H,1-4H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYKGWCUSJAWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286671
Record name 5,5-Di(propan-2-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52532-01-1
Record name NSC47000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Di(propan-2-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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